molecular formula C16H29NO5 B14733366 Diethyl(acetylamino)(heptyl)propanedioate CAS No. 6955-14-2

Diethyl(acetylamino)(heptyl)propanedioate

Cat. No.: B14733366
CAS No.: 6955-14-2
M. Wt: 315.40 g/mol
InChI Key: ADEJSAKCFBKQGE-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(heptyl)propanedioate is an organic compound with the molecular formula C16H29NO5 It is a derivative of propanedioic acid, featuring an acetylamino group and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(acetylamino)(heptyl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as heptyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(heptyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl(acetylamino)(heptyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(heptyl)propanedioate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The heptyl chain can interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an acetylamino group and a heptyl chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 2-acetamido-2-heptylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEJSAKCFBKQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281117
Record name diethyl(acetylamino)(heptyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-14-2
Record name NSC20176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(heptyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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